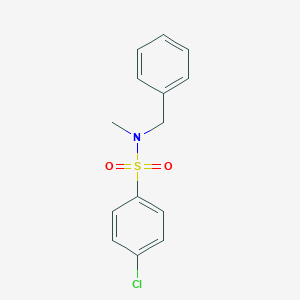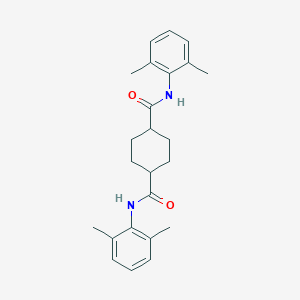
N-benzyl-4-chloro-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-chloro-N-methylbenzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that is widely used in scientific research for its antimicrobial properties. It belongs to the class of sulfonamide antibiotics, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-chloro-N-methylbenzenesulfonamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. It acts by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with the synthesis of folic acid. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-4-chloro-N-methylbenzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of gram-positive and gram-negative bacteria, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It can cause side effects such as skin rashes, fever, and liver damage.
Direcciones Futuras
There are several future directions for research on N-benzyl-4-chloro-N-methylbenzenesulfonamide. One area of research could be the development of new derivatives of the compound with improved antimicrobial activity and reduced toxicity. Another area of research could be the investigation of the compound's potential as an anti-inflammatory and analgesic agent. Finally, research could focus on the use of this compound in combination with other antibiotics to improve the efficacy of treatment against bacterial infections.
Métodos De Síntesis
The synthesis of N-benzyl-4-chloro-N-methylbenzenesulfonamide involves the reaction of 4-chloro-N-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-benzyl-4-chloro-N-methylbenzenesulfonamide has been extensively used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.
Propiedades
Fórmula molecular |
C14H14ClNO2S |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
N-benzyl-4-chloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3 |
Clave InChI |
IOCMZRZYMNDCDJ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

